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Compound of Interest

Compound Name: Isosorbide 2-nitrate

Cat. No.: B026633 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanisms

and pathways for isosorbide 2-nitrate (2-ISMN), a significant active pharmaceutical

ingredient. The document details the chemical reactions, intermediate stages, and

experimental protocols, supported by quantitative data and visual diagrams to facilitate

understanding and replication.

Introduction
Isosorbide 2-nitrate is one of the active metabolites of isosorbide dinitrate, a widely used

vasodilator for the treatment of angina pectoris.[1][2] The synthesis of isosorbide 2-nitrate in a

pure and scalable manner presents a chemical challenge due to the presence of two hydroxyl

groups on the isosorbide scaffold with different steric and electronic environments. Direct

nitration of isosorbide typically results in a mixture of the 2-mononitrate, 5-mononitrate, and the

dinitrate, with the desired 2-isomer being a minor component and difficult to isolate.[3][4]

Consequently, more regioselective synthetic strategies have been developed to favor the

formation of isosorbide 2-nitrate.

This guide focuses on the most prevalent and effective of these methods: a three-step pathway

involving regioselective acylation, subsequent nitration, and final deacylation. An alternative,

though less economically viable, pathway starting from isomannide is also briefly discussed.
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Primary Synthesis Pathway: Regioselective
Acylation, Nitration, and Deacylation
The most successful and widely documented method for the synthesis of isosorbide 2-nitrate
involves a three-step process designed to selectively nitrate the hydroxyl group at the 2-

position. This is achieved by first protecting the 5-position hydroxyl group through acylation.

Overall Synthesis Workflow
The logical flow of this synthesis pathway is illustrated in the diagram below.
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Caption: Logical workflow for the three-step synthesis of Isosorbide 2-Nitrate.

Step 1: Regioselective Acylation of Isosorbide
The initial step involves the regioselective acylation of isosorbide at the 5-position. This is

achieved by reacting isosorbide with a carboxylic acid anhydride in the presence of a metal salt
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catalyst, such as lead acetate.[3] This process yields isosorbide-5-acylate with a high degree of

regioselectivity.[3]
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Caption: Reaction diagram for the regioselective acylation of isosorbide.

Experimental Protocol: Synthesis of 5-(p-toluyl)-isosorbide

A mixture of 146 g of isosorbide, 305 g of p-toluic anhydride, and 1 liter of dichloromethane is

prepared.

To this mixture, 5 g of lead acetate is added.

The mixture is stirred at room temperature for 40 hours. The reaction product precipitates

over time.

After the reaction period, the mixture is cooled to 0°C.

The crystalline precipitate is collected by suction filtration and recrystallized from toluene.[3]

Step 2: Nitration of Isosorbide-5-acylate
The isosorbide-5-acylate, with its 5-hydroxyl group protected, is then subjected to nitration. A

nitrating mixture, typically composed of nitric acid and acetic anhydride, is used to esterify the

free hydroxyl group at the 2-position.[3] This yields isosorbide-5-acylate-2-nitrate.
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Caption: Reaction diagram for the nitration of isosorbide-5-acylate.

Experimental Protocol: Synthesis of 5-(p-toluyl)-isosorbide 2-nitrate

A nitrating mixture is prepared from 130 g of 65% nitric acid and 400 ml of acetic anhydride

at approximately 15°C.

To this mixture, 100 ml of dichloromethane is added, followed by the portion-wise addition of

264 g of 5-(p-toluyl)-isosorbide, while maintaining the temperature between 10-15°C.

The mixture is then heated to 25°C and allowed to stand at this temperature for about 1 hour,

or until thin-layer chromatography indicates complete conversion.

The reaction is quenched by adding 400 ml of dichloromethane and 1 liter of water.

The organic phase is separated, washed with dilute aqueous ammonia solution, and then

concentrated in vacuo.

The resulting residue is recrystallized from methanol.[3]

Step 3: Deacylation to Yield Isosorbide 2-Nitrate
The final step is the removal of the acyl protecting group from the 5-position to yield the desired

isosorbide 2-nitrate. This is typically achieved through transesterification with an alcohol, such

as methanol, in the presence of an alkali metal alcoholate like sodium methylate.[3]
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Caption: Reaction diagram for the deacylation to form isosorbide 2-nitrate.

Experimental Protocol: Synthesis of Isosorbide 2-nitrate

309 g of 5-(p-toluyl)-isosorbide 2-nitrate is suspended in 1 liter of methanol.

While stirring, a 30% methanolic sodium methylate solution is added dropwise until a

distinctly alkaline reaction is achieved, resulting in a clear solution.

The mixture is stirred for 2 hours at 40°C.

It is then neutralized with acetic acid and the solvent is removed in vacuo.

The residue is partitioned between 1 liter of water and 500 ml of petroleum ether at 40°C.

The aqueous phase is separated and concentrated to about 300 ml.

Upon cooling to 0°C, isosorbide 2-nitrate crystallizes out.

The product is collected by filtration and washed with 100 ml of cold isopropanol.[3]

Quantitative Data Summary
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The following tables summarize the quantitative data for the synthesis of isosorbide 2-nitrate
and its intermediates as described in the experimental protocols.

Table 1: Yields and Melting Points of Intermediates and Final Product

Compound Yield Melting Point (°C)

5-(p-toluyl)-isosorbide 210 g 160-162

5-(p-toluyl)-isosorbide 2-nitrate 290 g 93-94

Isosorbide 2-nitrate 151 g 53-55

Data sourced from US Patent 4,417,065 A.[3]

Table 2: Reagent Quantities for Synthesis Pathway

Step Reactant Quantity

Acylation Isosorbide 146 g

p-Toluic anhydride 305 g

Dichloromethane 1 liter

Lead acetate 5 g

Nitration 5-(p-toluyl)-isosorbide 264 g

65% Nitric acid 130 g

Acetic anhydride 400 ml

Dichloromethane 100 ml

Deacylation 5-(p-toluyl)-isosorbide 2-nitrate 309 g

Methanol 1 liter

30% Methanolic sodium

methylate
To alkaline pH
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Data sourced from US Patent 4,417,065 A.[3]

Alternative Synthesis Pathway: From Isomannide
An alternative, though less common, route to isosorbide 2-nitrate starts from isomannide.

This process involves the conversion of isomannide to isomannide 2-trifluoromethanesulfonate.

Subsequent reaction of this intermediate with a nitrate salt (alkali metal, alkaline-earth metal, or

organic nitrate) yields isosorbide 2-nitrate through a configuration reversal at the 2-carbon

atom of the ring system.[3]

While this method offers a clear two-step sequence to a specific product, it is generally

considered less economical due to the higher cost and lower availability of isomannide

compared to isosorbide.[3]

Isomannide

Step 1: Formation of
Triflate Ester

Isomannide 2-trifluoromethanesulfonate

Step 2: Nitration with
Configuration Inversion

Isosorbide 2-Nitrate
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Caption: Alternative synthesis pathway for isosorbide 2-nitrate starting from isomannide.

Conclusion
The synthesis of isosorbide 2-nitrate is most effectively and economically achieved through a

three-step pathway involving the regioselective acylation of the 5-hydroxyl group of isosorbide,

followed by nitration of the 2-hydroxyl group, and subsequent deacylation. This method

provides a high yield of the desired isomer, minimizing the formation of byproducts and

simplifying purification. The detailed experimental protocols and quantitative data provided in

this guide serve as a valuable resource for researchers and professionals in the field of drug

development and synthesis. While alternative pathways exist, they are often hampered by

economic or practical limitations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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